molecular formula C13H23N3O3 B14751808 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester

2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester

Cat. No.: B14751808
M. Wt: 269.34 g/mol
InChI Key: MZOITOZMEWAZCZ-GDNBJRDFSA-N
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Description

2,6-Diazaspiro[34]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspiro octane ring and a carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester typically involves the formation of the spirocyclic core followed by the introduction of the ethoxyimino and ester functionalities. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a cyclization reaction involving a suitable diamine and a diacid or diester precursor.

    Introduction of the Ethoxyimino Group: The ethoxyimino group can be introduced through a reaction with an appropriate oxime reagent under mild conditions.

    Esterification: The final esterification step involves the reaction of the carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst, such as a strong acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or oxime functionalities using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

    Industrial Applications: It may find use in the synthesis of specialty chemicals or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic core provides a rigid framework that can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester: Similar spirocyclic structure but with different substitution patterns.

    2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid: Another spirocyclic compound with a Boc-protected amine group.

Uniqueness

2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester is unique due to its specific combination of the spirocyclic core, ethoxyimino group, and ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl (5E)-5-ethoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H23N3O3/c1-5-18-15-10-6-14-7-13(10)8-16(9-13)11(17)19-12(2,3)4/h14H,5-9H2,1-4H3/b15-10-

InChI Key

MZOITOZMEWAZCZ-GDNBJRDFSA-N

Isomeric SMILES

CCO/N=C\1/CNCC12CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CCON=C1CNCC12CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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